molecular formula C9H6N2O3 B568828 2-(1,2,4-Oxadiazol-5-yl)benzoic acid CAS No. 1250245-87-4

2-(1,2,4-Oxadiazol-5-yl)benzoic acid

Cat. No.: B568828
CAS No.: 1250245-87-4
M. Wt: 190.158
InChI Key: PUSPGOUVRXUKOL-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets, leading to changes in the target’s function . The interaction can inhibit or enhance the target’s activity, leading to a therapeutic effect.

Biochemical Pathways

1,2,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad-spectrum anti-infective activity . The compound’s interaction with its targets can lead to downstream effects on various biochemical pathways, ultimately leading to its therapeutic effects.

Pharmacokinetics

The molecular weight of the compound is 19016 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have shown promising results in various biological screenings, indicating they can have significant molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Oxadiazol-5-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of amidoximes followed by intramolecular cyclization under basic conditions . Another approach involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases .

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. The process often involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(1,2,4-Oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,4-Oxadiazol-5-yl)benzoic acid is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-(1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-11-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSPGOUVRXUKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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